5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride
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Overview
Description
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride: It has been used to identify specific binding sites for phenylalkylamines of calcium channels present in rabbit skeletal muscle microsomes .
Preparation Methods
The synthesis of 5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride involves several steps, starting from verapamil
Chemical Reactions Analysis
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Photochemical Reactions: As a photoaffinity analog, this compound can form covalent bonds with target proteins upon exposure to light
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and light sources for photochemical reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a tool to study the binding sites of phenylalkylamines on calcium channels.
Biology: Helps in identifying specific binding sites in rabbit skeletal muscle microsomes.
Industry: Utilized in the development of new pharmaceuticals and chemical probes .
Mechanism of Action
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride exerts its effects by binding to calcium channels in skeletal muscle microsomes. The azido group allows it to form covalent bonds with the target proteins upon exposure to light, thereby identifying specific binding sites for phenylalkylamines .
Comparison with Similar Compounds
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride is unique due to its photoaffinity properties. Similar compounds include:
Verapamil: The parent compound, used as a calcium channel blocker.
Diltiazem: Another calcium channel blocker with different binding properties.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacological effects
This compound stands out due to its ability to form covalent bonds with target proteins upon exposure to light, making it a valuable tool in biochemical research.
Properties
CAS No. |
109293-20-1 |
---|---|
Molecular Formula |
C26H36ClN5O3 |
Molecular Weight |
502 g/mol |
IUPAC Name |
5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H35N5O3.ClH/c1-19(2)26(18-27,21-16-23(32-4)25(34-6)24(17-21)33-5)12-8-13-31(3)14-11-20-9-7-10-22(15-20)29-30-28;/h7,9-10,15-17,19H,8,11-14H2,1-6H3;1H |
InChI Key |
ZUNFHPIYIPQTIE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)N=[N+]=[N-])(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LU 49888; LU49888; LU-49888; Azidopamil; Ludopamil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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